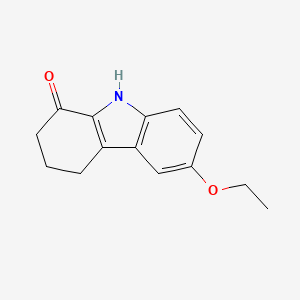

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a derivative of tetrahydrocarbazole . Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, exhibiting antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A characteristic structural feature of these derivatives is the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system .

Synthesis Analysis

The synthesis of tetrahydrocarbazol-1-ones involves direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .Molecular Structure Analysis

The molecular structure of “6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one” is similar to that of 2,3,4,9-tetrahydro-1H-carbazol-4-one . The IUPAC name for the latter compound is 1,2,3,9-tetrahydro-4H-carbazol-4-one .Chemical Reactions Analysis

The chemical reactions involving tetrahydrocarbazoles can lead to the formation of tetrahydrocarbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system .Aplicaciones Científicas De Investigación

Chemo- and Regioselective Oxidation

The compound can be used in the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . This process is used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .

Synthesis of Functionalized Tetrahydrocarbazoles

The compound can be converted under mild conditions into various functionalized tetrahydrocarbazoles . This is a promising route to the functionalization of position 1 in tetrahydrocarbazoles .

Biological Activity

Tetrahydrocarbazole derivatives, such as the compound , have exhibited a broad spectrum of biological activity . They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Green Synthesis

The compound can be used in the green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles . This process uses [bmim (BF4)] ionic liquid as a catalyst and results in excellent yields in a shorter reaction time .

Fischer Indole Synthesis

The compound can be used in the Fischer indole synthesis . This process involves the treatment of tetrahydrocarbazole with a range of oxidizing reagents .

Antimycobacterial Activity

The compound is a carbazole derivative with antimycobacterial activity . This makes it useful in the development of new antimicrobial drugs .

Mecanismo De Acción

Target of Action

It is known that tetrahydrocarbazole derivatives, which include 6-ethoxy-2,3,4,9-tetrahydro-1h-carbazol-1-one, exhibit a broad spectrum of biological activity . They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Mode of Action

The oxidation of substituted tetrahydrocarbazoles, a group that includes 6-ethoxy-2,3,4,9-tetrahydro-1h-carbazol-1-one, can lead to the formation of various functionalized tetrahydrocarbazoles .

Biochemical Pathways

The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that they may interact with multiple biochemical pathways .

Result of Action

The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that they may have diverse molecular and cellular effects .

Action Environment

The oxidation process of tetrahydrocarbazoles, a group that includes 6-ethoxy-2,3,4,9-tetrahydro-1h-carbazol-1-one, can be influenced by various factors such as the type of oxidant, solvents, and the concentration of reactants .

Propiedades

IUPAC Name |

6-ethoxy-2,3,4,9-tetrahydrocarbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-17-9-6-7-12-11(8-9)10-4-3-5-13(16)14(10)15-12/h6-8,15H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTOWHAZJDKHTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC3=C2CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2703112.png)

![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2703116.png)

![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2703118.png)

![5-[(3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2703126.png)

![6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B2703127.png)

![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-propylbenzenesulfonamide](/img/structure/B2703129.png)

![10-Methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2703131.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)